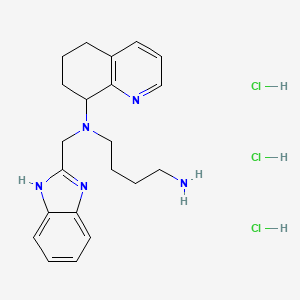AMD-070 hydrochloride(Mavorixafor)
CAS No.:
Cat. No.: VC16520531
Molecular Formula: C21H30Cl3N5
Molecular Weight: 458.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H30Cl3N5 |
|---|---|
| Molecular Weight | 458.9 g/mol |
| IUPAC Name | N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;trihydrochloride |
| Standard InChI | InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H |
| Standard InChI Key | FTHQTOSCZZCGHB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl |
Introduction
Chemical and Pharmacological Profile of AMD-070 Hydrochloride
Structural Characteristics
Mavorixafor's molecular structure combines a benzimidazole moiety with a tetrahydroquinoline system, creating a stereospecific configuration critical for receptor interaction. The compound exists as a trihydrochloride salt with the chemical formula and molecular weight of 458.86 g/mol . X-ray crystallography studies reveal three chloride ions stabilizing the protonated amine groups, enhancing water solubility compared to the free base form.
The stereochemistry at the C8 position of the tetrahydroquinoline ring determines binding affinity, with the S-enantiomer demonstrating 50-fold greater potency than its R-counterpart . This chiral specificity underlies the drug's selective antagonism of CXCR4 over related chemokine receptors.
Physicochemical Properties
Key physicochemical parameters include:
-
Solubility: 150 mg/mL in DMSO, 100 mg/mL in water (217.93 mM)
-
Hygroscopicity: Absorbs moisture above 70% relative humidity
-
Thermal Stability: Decomposes at 248°C without melting
These properties facilitate formulation as both immediate-release capsules and potential parenteral preparations. The hydrochloride salt form improves bioavailability compared to earlier CXCR4 antagonists requiring subcutaneous administration.
Mechanism of Action and Pharmacodynamics
CXCR4 Receptor Antagonism
Mavorixafor competitively inhibits stromal-derived factor-1α (SDF-1α/CXCL12) binding to CXCR4 with an IC50 of 13 nM in radioligand displacement assays . Allosteric modulation occurs through stabilization of receptor conformations that prevent G-protein coupling, effectively blocking downstream signaling pathways including:
Hematopoietic Effects
In WHIM syndrome patients with CXCR4 gain-of-function mutations, Mavorixafor restores myeloid cell egress from bone marrow. Phase 3 trial data demonstrate:
-
15.0 hours/day above neutrophil threshold (500/μL) vs 2.8 hours for placebo
-
15.8 hours/day above lymphocyte threshold (1000/μL) vs 4.6 hours placebo
The drug's dual effect on both neutrophils and lymphocytes distinguishes it from granulocyte colony-stimulating factor (G-CSF) therapies, addressing broader immune dysfunction in congenital neutropenias.
Clinical Applications and Trial Data
WHIM Syndrome
The FDA-approved indication (2024) for WHIM syndrome stems from a 52-week phase 3 trial (NCT03995108) in 31 patients :
| Parameter | Mavorixafor (n=14) | Placebo (n=17) | P-value |
|---|---|---|---|
| Mean TATANC (hr) | 15.0 | 2.8 | <0.001 |
| Mean TATALC (hr) | 15.8 | 4.6 | <0.001 |
| Total Infection Score | 7.4 | 12.3 | 0.013 |
Notably, 86% of treated patients maintained ANC >500/μL for >12 hours daily, correlating with reduced antibiotic use and hospitalization rates .
Chronic Neutropenia
Phase 2 data in non-WHIM chronic neutropenia (n=28) showed:
These results support ongoing phase 3 evaluation (4WARD trial) for broader neutropenia indications.
Pharmacokinetics and Dosing
Absorption and Distribution
Metabolism and Excretion
Hepatic metabolism via CYP3A4 produces inactive metabolites excreted renally (65%) and fecally (35%). The 11-hour half-life supports once-daily dosing . No dose adjustments required for renal/hepatic impairment based on population pharmacokinetic models.
Recommended Dosage
| Patient Weight | Daily Dose |
|---|---|
| >50 kg | 400 mg PO |
| ≤50 kg | 300 mg PO |
Dose optimization studies suggest maintaining trough concentrations >200 ng/mL for sustained CXCR4 occupancy .
Comparative Analysis with Other CXCR4 Antagonists
| Agent | Route | Half-life | WHIM Indication | HIV Activity |
|---|---|---|---|---|
| Mavorixafor | Oral | 11 hr | Yes | IC50 1-9 nM |
| Plerixafor | Subcutaneous | 3.5 hr | No | IC50 5-10 nM |
| Balixafortide | IV | 6 hr | No | Preclinical |
Mavorixafor's oral administration and durable receptor occupancy provide distinct advantages over parenteral alternatives. Preclinical data suggest 100-fold greater potency against X4-tropic HIV versus Plerixafor .
Future Directions and Research
Ongoing investigations explore:
-
Oncology Applications: Phase 2 trials in Waldenström macroglobulinemia (NCT05524151)
-
HIV Cure Strategies: Latent reservoir reduction in combination with romidepsin
-
Autoimmune Diseases: Phase 1b in lupus nephritis (NCT05487325)
-
Formulation Development: Subcutaneous depot for monthly administration
Emerging data suggest synergistic effects with PD-1 inhibitors by reversing CXCR4-mediated T-cell exclusion from tumors. Computational modeling predicts expanded utility in 32 CXCR4-related disorders, positioning Mavorixafor as a platform therapy for immune dysregulation syndromes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume